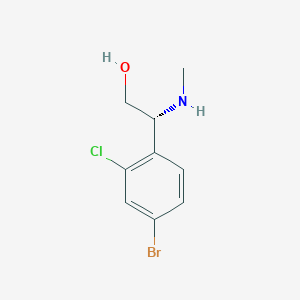

(R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL

Description

(R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL is a chiral β-amino alcohol derivative characterized by a substituted phenyl ring (4-bromo-2-chloro substituents) and a hydroxyl group adjacent to a methylamino-functionalized carbon. Its molecular formula is C₉H₁₀BrClNO, with a molar mass of 280.55 g/mol (inferred from structural analogs in and ).

Properties

Molecular Formula |

C9H11BrClNO |

|---|---|

Molecular Weight |

264.54 g/mol |

IUPAC Name |

(2R)-2-(4-bromo-2-chlorophenyl)-2-(methylamino)ethanol |

InChI |

InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-3-2-6(10)4-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m0/s1 |

InChI Key |

SDZYYUFSHKPWGO-VIFPVBQESA-N |

Isomeric SMILES |

CN[C@@H](CO)C1=C(C=C(C=C1)Br)Cl |

Canonical SMILES |

CNC(CO)C1=C(C=C(C=C1)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-chlorobenzaldehyde and methylamine.

Formation of Intermediate: The initial step involves the condensation of 4-bromo-2-chlorobenzaldehyde with methylamine to form an imine intermediate.

Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL.

Industrial Production Methods

In an industrial setting, the production of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL may involve:

Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing purification techniques such as crystallization, distillation, or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of 2-(4-Bromo-2-chlorophenyl)-2-(methylamino)acetone.

Reduction: Formation of 2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethane.

Substitution: Formation of 2-(4-Methoxy-2-chlorophenyl)-2-(methylamino)ethan-1-OL.

Scientific Research Applications

®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Receptors: Interacting with specific receptors on the surface of cells, leading to a cascade of intracellular signaling events.

Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting metabolic pathways.

Modulation of Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL with four analogs:

Key Observations:

Amino Alcohol Core: Unlike (R)-2-bromo-1-(4-chlorophenyl)ethan-1-ol, the methylamino group in the target compound may enable hydrogen bonding with adrenergic receptors.

Steric Effects: The 2-chloro substituent in the target compound introduces steric hindrance, which could reduce metabolic degradation compared to non-halogenated analogs.

Pharmacological Implications

- Phenylephrine Analogs : Phenylephrine’s decongestant activity arises from α₁-adrenergic receptor agonism. The target compound’s bromo and chloro substituents may modulate receptor affinity or selectivity, though this requires empirical validation.

- Amino Alcohol Derivatives: Compounds like (R)-2-amino-2-(4-bromo-2-methylphenyl)ethan-1-ol HCl () exhibit reduced polarity due to methyl groups, which may alter pharmacokinetics (e.g., longer half-life).

- Electron-Withdrawing Groups: The nitro group in (R)-2-(methylamino)-1-(3-nitrophenyl)ethan-1-ol () could decrease basicity of the amino group, reducing receptor activation efficacy.

Biological Activity

(R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL, with the CAS number 1336454-63-7, is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrClNO |

| Molecular Weight | 264.54 g/mol |

| Structure | Chemical Structure |

The compound has been studied for its interaction with various neurotransmitter receptors, particularly dopamine receptors. Research indicates that it acts as a selective agonist for the D3 dopamine receptor, which is implicated in several neurological processes including reward and addiction pathways. The compound promotes β-arrestin translocation and G protein activation, essential for signal transduction in neurons .

Dopamine Receptor Interaction

Recent studies have highlighted the compound's selectivity towards the D3 receptor over other dopamine receptors. The following table summarizes key findings regarding its agonist activity:

| Receptor Type | EC₅₀ (nM) | Emax (% Control) |

|---|---|---|

| D3R | 710 ± 150 | 102 ± 4.2 |

| D2R | Inactive | Inactive |

These findings suggest that (R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL could be beneficial in treating conditions associated with D3 receptor dysfunction, such as Parkinson's disease or schizophrenia.

Case Studies

- Dopamine Agonism and Behavioral Effects : A study demonstrated that administration of the compound resulted in significant behavioral changes in animal models, indicative of its potential therapeutic effects on mood disorders and neurodegenerative diseases .

- Neuroprotective Effects : Additional research indicated that this compound may exhibit neuroprotective properties by modulating dopamine signaling pathways, thus potentially reducing neurodegeneration associated with diseases like Alzheimer's .

- Comparative Analysis with Other Compounds : In comparative studies with other known D3 agonists, (R)-2-(4-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-OL showed superior efficacy in promoting β-arrestin recruitment and G protein signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.